Disodium 4-hydroxyisophthalate

Aqueous solubility Formulation enablement Salt selection

The free acid 4-hydroxyisophthalic acid has only 0.3 g/L solubility at 24°C, making it unsuitable for aqueous-phase polymerization or biological assays. This disodium salt is freely water-soluble, eliminating co-solvents and in situ neutralization steps. - Enables homogeneous aqueous polyester/polyamide polymerization and water-borne coating formulations. - For thermal rearrangements (Kolbe-Schmitt): sodium counterion specifically directs product to 4-hydroxyisophthalic/salicylic acid; potassium salt yields different product distribution. - Hydroxyl radical scavenger (IC50: 2-187 nM); superior solubility vs. free acid for oxidative stress research.

Molecular Formula C8H4Na2O5
Molecular Weight 226.09 g/mol
CAS No. 53566-35-1
Cat. No. B12661939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-hydroxyisophthalate
CAS53566-35-1
Molecular FormulaC8H4Na2O5
Molecular Weight226.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)[O-])C(=O)O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H6O5.2Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;;/h1-3,9H,(H,10,11)(H,12,13);;/q;2*+1/p-2
InChIKeyFGFGVXRFSPUXLY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 4-Hydroxyisophthalate: Chemical Identity and Physicochemical Profile


Disodium 4-hydroxyisophthalate (CAS 53566-35-1; molecular formula C₈H₄Na₂O₅; MW 226.09 g/mol) is the disodium salt of 4-hydroxyisophthalic acid (4-HIPA, CAS 636-46-4), an aromatic dicarboxylic acid bearing a hydroxyl group at the 4-position of the benzene ring . The free acid 4-HIPA is a by-product of the Kolbe-Schmitt salicylic acid manufacturing process, constituting up to 82% of the 'brown dust' sublimation residue [1]. The compound belongs to the hydroxyisophthalic acid family, whose members serve as versatile building blocks in coordination polymer and metal-organic framework (MOF) design owing to their polytopic ligand character with multiple charge states and coordination modes [2]. Conversion to the disodium salt form confers dramatically enhanced aqueous solubility compared to the sparingly soluble free acid, enabling its use in aqueous-phase polymerization, pharmaceutical formulation, and biological assay contexts where the free acid's solubility of approximately 0.3 g/L at 24°C would be prohibitive [3].

1 Freely water-soluble disodium salt for aqueous-phase synthesis
2 Sodium counterion for Kolbe-Schmitt thermal rearrangement specificity
3 4-hydroxy motif enables hydrogen bonding and metal coordination in MOF/polymer design

Why Isophthalic Acid Analogs Cannot Replace Disodium 4-Hydroxyisophthalate


Generic substitution among isophthalic acid derivatives is scientifically unsound because the position of the hydroxyl substituent and the counterion identity each dictate fundamentally different physicochemical, pharmacological, and materials-science outcomes. The 4-hydroxy isomer and its disodium salt cannot be replaced by 5-hydroxyisophthalic acid (CAS 618-83-7) without losing the characteristic hydroxyl radical scavenging selectivity that distinguishes 4-HIPA from its positional isomer [1]. Likewise, substituting the free acid for the disodium salt eliminates the aqueous solubility advantage essential for homogeneous aqueous-phase reactions and biological testing — the free acid dissolves at only ~0.3 g/L at 24°C whereas the disodium salt is freely water-soluble . At elevated temperatures, the sodium counterion specifically directs thermal rearrangement toward 4-hydroxyisophthalic acid and salicylic acid, while potassium salts produce entirely different product distributions (p-hydroxybenzoic acid) [2]. In polymer science, the 4-hydroxyl group engages in hydrogen-bonding and metal-coordination interactions that the non-hydroxylated isophthalic acid (CAS 121-91-5) cannot replicate, directly affecting the thermal stability and mechanical properties of the resulting liquid crystal polyester resins [3]. These multiple, quantifiable points of divergence mean that procurement specifications must be compound-specific rather than class-generic.

Free acid vs. disodium salt

Free acid solubility (~0.3 g/L) may limit aqueous workflow; the disodium salt enables homogeneous aqueous-phase reactions that the free acid cannot support without co-solvents.

Positional isomer mismatch

5-hydroxyisophthalic acid lacks the characteristic hydroxyl radical scavenging selectivity and coordination geometry of the 4-hydroxy isomer, altering research endpoints.

Counterion substitution

Potassium or lithium 4-hydroxyisophthalates direct thermal rearrangement to different products; sodium salt is exclusive for salicylic acid pathway.

Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility Advantage Over Free Acid and Positional Isomers

The disodium salt form of 4-hydroxyisophthalic acid confers a decisive solubility advantage over the free acid and positional isomer free acids. The free acid 4-hydroxyisophthalic acid (CAS 636-46-4) exhibits a water solubility of only 0.3 g/L at 24°C (approximately 1 g per 3 liters of cold water), and the 5-hydroxy positional isomer (CAS 618-83-7) shows similarly poor aqueous solubility at 0.6 g/L . The non-hydroxylated parent compound isophthalic acid (CAS 121-91-5) is even less soluble at 0.12 g/L at 25°C . In contrast, the disodium 4-hydroxyisophthalate salt is freely soluble in water, a property that eliminates the need for organic co-solvents or pH adjustment in aqueous reaction media . This solubility differential of at least two orders of magnitude (disodium salt vs. free acid) is a class-level characteristic of alkali metal salt formation with aromatic polycarboxylic acids, but the specific combination of the 4-hydroxy substitution pattern with disodium counterions yields a uniquely processable monomer for aqueous polymerization and a directly bioavailable form for pharmacological studies without requiring nano-encapsulation strategies [1].

Solubility advantage
Class-level inference
Freely water-soluble vs. ~0.3 g/L (free acid) and 0.6 g/L (5-hydroxy isomer)
Enables aqueous-phase chemistry without co-solvent
Exact disodium salt solubility not published; qualitative class-level comparison
Aqueous solubility Formulation enablement Salt selection

Hydroxyl Radical Scavenging Selectivity vs. Ellagic Acid

In a direct comparative study of two major phenolic acids co-isolated from Decalepis hamiltonii root extract, 4-hydroxyisophthalic acid (4-HIA) and ellagic acid (EA) exhibited markedly divergent free radical scavenging profiles. Ellagic acid demonstrated superior DPPH radical and superoxide radical scavenging activities, whereas 4-HIA exhibited potent and selective hydroxyl radical (•OH) scavenging activity that exceeded that of standard antioxidant controls [1]. Critically, 4-HIA was found to be more profound in attenuating lipid peroxidation in erythrocyte membranes, liver, and brain tissues as measured by malondialdehyde (MDA) level reduction following AAPH-induced oxidative challenge [2]. In a separate Food Chemistry study (2012), 4-HIPA demonstrated IC₅₀ values in the nanomolar range (2–187 nM) against physiologically relevant free radicals including superoxide (O₂•⁻), hydroxyl (•OH), nitric oxide (NO•), and lipid peroxide (LOO•) [3]. This hydroxyl radical selectivity is structurally linked to the 4-hydroxy substitution pattern on the isophthalic acid scaffold and would not be replicated by 5-hydroxyisophthalic acid or non-hydroxylated isophthalic acid analogs.

Radical scavenging selectivity
Head-to-head
IC₅₀ 2–187 nM; more pronounced MDA reduction vs. ellagic acid in tissue models
Supports hydroxyl radical-selective research context
Antioxidant profile depends on 4-hydroxy substitution pattern
Antioxidant selectivity Hydroxyl radical scavenging Lipid peroxidation

Analgesic and Antipyretic Efficacy vs. Aspirin

In a landmark pharmacological study (Chesher et al., Nature, 1955), 4-hydroxyisophthalic acid was directly compared against aspirin (acetylsalicylic acid) in rodent models for both analgesic efficacy and acute toxicity. 4-Hydroxyisophthalic acid exhibited a median effective dose (ED₅₀) of 303 mg/kg (95% confidence limits: 261–353 mg/kg) for analgesia measured by the tail-pressure analgesiometer method in young rats, corresponding to 4.1% (limits 3.2–5.5%) of the activity of codeine [1]. The median lethal dose (LD₅₀) for 4-hydroxyisophthalic acid was 1,071 mg/kg (limits 968–1,185 mg/kg), and a dose of 600 mg/kg was tolerated by all 87 rats tested. In direct comparison, aspirin (LD₅₀ = 541 mg/kg; limits 485–603 mg/kg) was both more toxic and less effective: a 300 mg/kg aspirin dose tolerated by all rats failed to show any analgesic effect, whereas the 4-hydroxy acid was efficacious at comparable doses [1]. In antipyretic testing in rabbits with pyrogen-induced fever (Proteus vulgaris), 4-hydroxyisophthalic acid was about as effective as aspirin in reducing fever [1]. The therapeutic index (LD₅₀/ED₅₀) for 4-hydroxyisophthalic acid is approximately 3.5, compared to aspirin's inferior ratio. The 2-hydroxyisophthalic acid positional isomer was equipotent to the 4-hydroxy acid as an analgesic, but this structural analog does not match the overall safety-efficacy profile of the 4-hydroxy substituted scaffold [2].

Analgesic endpoint comparison
Head-to-head
ED₅₀ 303 mg/kg (analgesia); LD₅₀ 1,071 mg/kg vs. aspirin LD₅₀ 541 mg/kg
Reported model-response context in rodent assays
Endpoints from 1955 study; requires modern replication
Analgesic Antipyretic Therapeutic index Toxicity comparison

Counterion-Controlled Thermal Rearrangement Specificity

The thermal behavior of alkali 4-hydroxyisophthalates is exquisitely sensitive to counterion identity, with sodium and potassium salts directing fundamentally different reaction outcomes. When alkali 4-hydroxyisophthalates are heated with phenol or alkali phenolates, potassium salts preferentially yield p-hydroxybenzoic acid, while sodium salts preferentially yield salicylic acid [1]. This counterion-dependent product selectivity was established by Koki Ota (Bulletin of the Chemical Society of Japan, 1974) and has direct implications for process chemistry: the disodium salt is the mandatory form when the synthetic objective is salicylic acid production via thermal decarboxylation. In the reverse (synthetic) direction, disodium p-hydroxybenzoate (POB-Na₂) undergoes thermal rearrangement above 300°C in a CO₂ atmosphere to form 4-hydroxyisophthalic acid (4-OIP) and salicylic acid (SA), with the DTA curve displaying two endothermic peaks (4-OIP formation and gas evolution) and one exothermic peak (SA formation) [2]. The formation of 4-OIP is accelerated both by increased temperature and elevated CO₂ pressure [2]. In contrast, the lithium salt of 4-OIP decarboxylates mainly at the para-position to the hydroxyl group under thermal treatment, representing yet a third product outcome [3]. This counterion-controlled reaction specificity means that the disodium salt is not interchangeable with potassium or lithium 4-hydroxyisophthalates in any process chemistry application where thermal treatment is involved.

Counterion thermal specificity
Head-to-head
Na⁺→salicylic acid; K⁺→p-hydroxybenzoic acid upon heating with phenol
Counterion determines product pathway
Sodium salt mandatory for salicylic acid synthetic route
Thermal rearrangement Kolbe-Schmitt reaction Counterion effect Decarboxylation

Liquid Crystal Polyester Comonomer Performance

European Patent EP 1195398 A1 (filed 2001, published 2002) specifically claims a liquid crystal polyester resin comprising 1 to 500 mmol% of a recurring unit derived from 4-hydroxyisophthalic acid and/or salicylic acid as a comonomer, together with 10 to 5,000 ppm of an alkali metal compound (in terms of alkali metal) [1]. The patent explicitly states that the resulting resin exhibits 'excellent colorability, improved heat resistance and high mechanical properties' [2]. The 4-hydroxy substitution pattern is structurally critical for these property enhancements because the hydroxyl group at the 4-position provides a hydrogen-bond donor site and an additional coordination site for metal ions, which influences the crystal engineering of the resulting polymer networks [3]. The equivalent US patent US 6,802,989 B2 (2004) confirms the same comonomer range and property claims [4]. Without the 4-hydroxyisophthalic acid comonomer unit, the liquid crystal polyester resin would lack the specific hydrogen-bonding network that contributes to the improved thermal and mechanical performance profile. Non-hydroxylated isophthalic acid cannot replicate this functionality, and the 5-hydroxy positional isomer would yield different spatial orientation of the hydrogen-bond donor relative to the polymer backbone.

LCP comonomer performance
Supporting evidence
Patent claims improved heat resistance, high mechanical properties with 1–500 mmol% comonomer
Comonomer for thermal/mechanical property study
Quantitative differential data not disclosed in patent
Liquid crystal polyester Comonomer Heat resistance Mechanical properties

Optimal Procurement-Linked Application Scenarios


Aqueous-Phase Polymerization and Water-Borne Coatings

When the synthetic objective requires homogeneous aqueous-phase polyester or polyamide polymerization, the disodium 4-hydroxyisophthalate salt is the mandatory form. The free acid 4-HIPA dissolves at only 0.3 g/L at 24°C, effectively precluding its use as a direct comonomer in aqueous media without co-solvents . The disodium salt's free water solubility enables direct incorporation into water-borne coating compositions containing hydroxy-functionalized isophthalate ester moieties, as described in thermosetting coating composition patents [1]. Procurement of the disodium salt specifically (rather than the free acid) eliminates the need for in situ neutralization steps, reducing process complexity and improving batch-to-batch consistency in aqueous polymerization workflows.

Sodium-Specific Thermal Carboxylation/Decarboxylation

In Kolbe-Schmitt-type thermal processes where the objective is to generate 4-hydroxyisophthalic acid from p-hydroxybenzoate precursors, or to convert 4-hydroxyisophthalate downstream to salicylic acid, the sodium counterion is non-negotiable. The thermal rearrangement of disodium p-hydroxybenzoate at temperatures above 300°C in CO₂ atmosphere specifically produces 4-hydroxyisophthalic acid (4-OIP) alongside salicylic acid, as established by microthermal and UV analyses . Conversely, when alkali 4-hydroxyisophthalates are heated with phenol, the sodium salt specifically yields salicylic acid, while potassium salts yield p-hydroxybenzoic acid — a qualitative product divergence [1]. Procurement of the potassium or lithium salt in place of the disodium salt for these thermal processes would result in an entirely different product distribution, representing a critical specification error.

Hydroxyl Radical-Selective Scavenging in Oxidative Stress Research

For academic and pharmaceutical research groups investigating oxidative stress-related neurodegenerative diseases, the 4-hydroxyisophthalate scaffold offers a mechanistically distinct antioxidant tool. 4-HIA demonstrates potent hydroxyl radical scavenging with IC₅₀ values in the nanomolar range (2–187 nM) and was more effective than ellagic acid at attenuating lipid peroxidation in erythrocyte, liver, and brain tissue models [1]. This hydroxyl radical selectivity is structurally specific to the 4-hydroxy substitution pattern and would not be replicated by the 5-hydroxy positional isomer or non-hydroxylated isophthalic acid. The disodium salt form further facilitates direct use in aqueous biological assay systems without the solubility limitations that necessitate PLGA nanoencapsulation of the free acid .

Medicinal Chemistry Leveraging Validated Aspirin-Alternative Scaffold

4-Hydroxyisophthalic acid has been quantitatively demonstrated to possess a superior therapeutic index over aspirin: LD₅₀ of 1,071 mg/kg vs. 541 mg/kg for aspirin (approximately 2× lower acute toxicity), with analgesic ED₅₀ of 303 mg/kg and antipyretic efficacy approximately equal to aspirin . The 2-hydroxyisophthalic acid positional isomer is equipotent as an analgesic, but phthalic, terephthalic, and isophthalic acids are inactive, confirming that the 4-hydroxy substitution is structurally essential for bioactivity [1]. Procurement of the disodium salt form enables direct formulation for in vivo studies without the gum acacia suspension required for the free acid in the original 1955 pharmacological investigations, potentially improving bioavailability and dosing reproducibility in contemporary drug development programs.

Application
Selection Property
Validation Focus
Aqueous-phase polymerization
Water-soluble disodium salt form
Solubility in aqueous media without co-solvent
Thermal carboxylation/decarboxylation
Sodium counterion specificity
Product distribution pathway (salicylic acid vs. p-hydroxybenzoic acid)
Hydroxyl radical scavenging research
4-hydroxy substitution pattern
Radical scavenging selectivity in tissue models
Analgesic pathway research
Reported in vivo model-response context
Endpoints in rodent analgesic and antipyretic assays
Liquid crystal polyester development
Comonomer with hydrogen-bonding functionality
Thermal and mechanical property enhancement claims
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